![molecular formula C15H12BrIO3 B2930479 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 1797753-75-3](/img/structure/B2930479.png)

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

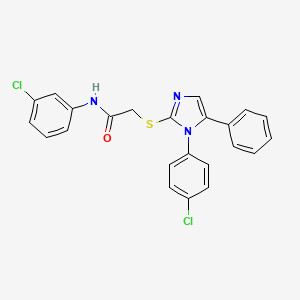

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray diffraction, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its molecular weight, storage temperature, and physical form can be found in the sources I have access to .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is a compound that may be synthesized through various chemical pathways involving halogenated benzaldehydes and methoxybenzaldehydes. For instance, studies have explored the synthesis of related brominated and methoxylated compounds, highlighting methods that could be adapted for the synthesis of this compound. These methods involve bromination, methoxylation, and coupling reactions, which are fundamental in organic synthesis and chemical research (Chen Bing-he, 2008; W. V. Otterlo et al., 2004).

Photocatalytic and Electrochemical Applications

The related compounds of this compound have been studied for their potential in photocatalytic and electrochemical applications. For example, selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide highlights the utility of such compounds in green chemistry and sustainable chemical processes (S. Higashimoto et al., 2009). Furthermore, the paired electrolysis of methoxybenzyl alcohol to methoxybenzaldehyde demonstrates the compound's relevance in electrosynthesis, showcasing its potential for energy-efficient and environmentally friendly chemical synthesis (Rebecca S. Sherbo et al., 2018).

Antimicrobial and Biological Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial activity and biological effects. For instance, bromophenols derived from marine algae have demonstrated significant DPPH radical scavenging activity, suggesting potential antioxidant properties (Ke-kai Li et al., 2008). Additionally, the synthesis of oxazolones with potential pharmacological applications further underscores the versatility of halogenated and methoxylated benzaldehydes in drug discovery and development (E. Rosca, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with theDopamine Transporter (DAT) . DAT plays a crucial role in regulating dopamine levels in the brain, which is involved in reward, motivation, and motor control.

Mode of Action

Compounds with similar structures have been shown to havenanomolar affinity for DAT . This suggests that 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde might bind to DAT and influence its function, potentially altering dopamine levels in the brain.

Biochemical Pathways

Given its potential interaction with dat, it may influence thedopaminergic neurotransmitter system . This system plays a key role in several neurological processes, including reward, motivation, and motor control.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. For instance, the storage temperature for similar compounds is typically around 2-8°C . .

Eigenschaften

IUPAC Name |

2-bromo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrIO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXAWFBKNNCFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrIO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)

![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)